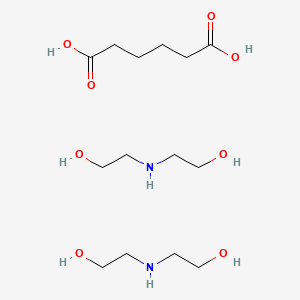
Estra-1,3,5(10)-triene-3,17beta-diol 17-(10-undecenoate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Estra-1,3,5(10)-triene-3,17beta-diol 17-(10-undecenoate), also known as estradiol undecylenate, is an estrogen medication and estrogen ester. It is the C17β undecenoate (undecylenate) ester of estradiol. This compound was developed but never marketed. It is known for its prolonged effect when administered intramuscularly, making it a potential candidate for menopausal hormone therapy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of estra-1,3,5(10)-triene-3,17beta-diol 17-(10-undecenoate) involves the esterification of estradiol with undecenoic acid. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure the formation of the desired ester. The process involves the following steps:
Activation of Undecenoic Acid: The undecenoic acid is activated using a coupling agent such as dicyclohexylcarbodiimide (DCC).
Esterification: The activated undecenoic acid is then reacted with estradiol in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the ester bond.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of estra-1,3,5(10)-triene-3,17beta-diol 17-(10-undecenoate) follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product .
化学反応の分析
Types of Reactions
Estra-1,3,5(10)-triene-3,17beta-diol 17-(10-undecenoate) undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield estradiol and undecenoic acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or other oxidized products.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a catalyst (Pd/C).
Major Products Formed
Hydrolysis: Estradiol and undecenoic acid.
Oxidation: Estradiol derivatives with oxidized hydroxyl groups.
Reduction: Saturated derivatives of the original compound.
科学的研究の応用
Estra-1,3,5(10)-triene-3,17beta-diol 17-(10-undecenoate) has several scientific research applications:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its effects on cellular processes and hormone regulation.
Medicine: Explored for potential use in hormone replacement therapy, particularly for menopausal women.
作用機序
The mechanism of action of estra-1,3,5(10)-triene-3,17beta-diol 17-(10-undecenoate) involves its conversion to estradiol in the body. Estradiol binds to estrogen receptors, leading to the activation of estrogen-responsive genes. This results in various physiological effects, including the regulation of reproductive functions, maintenance of bone density, and modulation of lipid metabolism. The prolonged effect of the compound is due to its slow release and gradual conversion to estradiol .
類似化合物との比較
Similar Compounds
Estradiol valerate: Another ester of estradiol with a shorter duration of action.
Estradiol enanthate: Similar to estradiol undecylenate but with a different ester chain length.
Estradiol cypionate: Known for its use in hormone replacement therapy with a different pharmacokinetic profile.
Uniqueness
Estra-1,3,5(10)-triene-3,17beta-diol 17-(10-undecenoate) is unique due to its very prolonged effect, which exceeds that of other estradiol esters. This makes it a potential candidate for long-term hormone therapy, although it was never marketed .
特性
CAS番号 |
85702-61-0 |
|---|---|
分子式 |
C29H42O3 |
分子量 |
438.6 g/mol |
IUPAC名 |
[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] undec-10-enoate |
InChI |
InChI=1S/C29H42O3/c1-3-4-5-6-7-8-9-10-11-28(31)32-27-17-16-26-25-14-12-21-20-22(30)13-15-23(21)24(25)18-19-29(26,27)2/h3,13,15,20,24-27,30H,1,4-12,14,16-19H2,2H3/t24-,25-,26+,27+,29+/m1/s1 |
InChIキー |
VJTIEHBTPQORML-GVGNIZHQSA-N |
異性体SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCCCCCCCC=C)CCC4=C3C=CC(=C4)O |
正規SMILES |
CC12CCC3C(C1CCC2OC(=O)CCCCCCCCC=C)CCC4=C3C=CC(=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


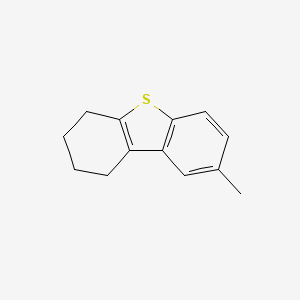

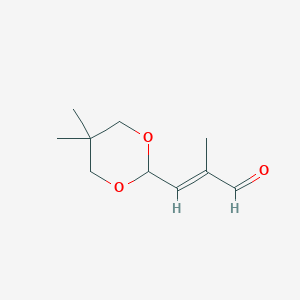
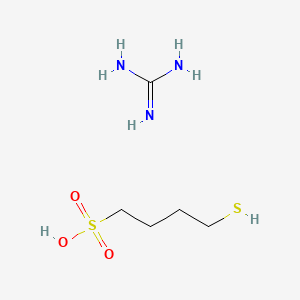


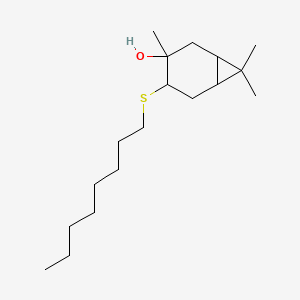
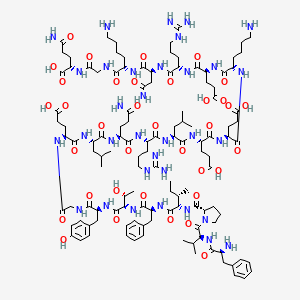
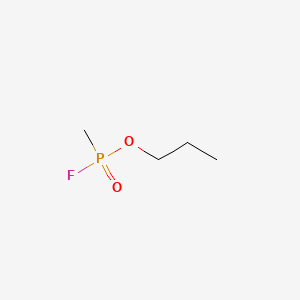

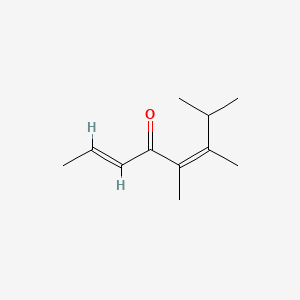
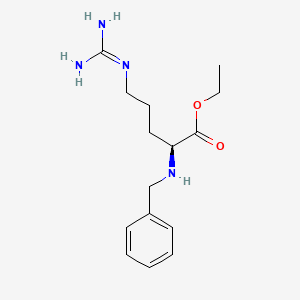
![[3-[3,3-di(docosanoyloxy)propoxy]-1-hydroxypropyl] docosanoate](/img/structure/B12675130.png)
